molecular formula C17H13NO3 B11693414 (Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 57427-84-6

(Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B11693414
CAS No.: 57427-84-6
M. Wt: 279.29 g/mol
InChI Key: OBHPEUUKGHZAJJ-KAMYIIQDSA-N
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Description

(Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one (CAS 57427-84-6) is a specialized oxazolone derivative, also known as an azlactone, supplied for advanced research and development purposes. This compound features a methoxy-substituted benzylidene group and a phenyl ring on its core oxazolone structure, presenting a versatile and privileged scaffold in synthetic and medicinal chemistry . As a member of the azlactone family, this compound serves as a highly versatile building block for organic synthesis . Its core reactivity is defined by the strained five-membered ring and the exocyclic double bond, making it a key intermediate in the Erlenmeyer-Plöchl azlactone synthesis pathway for the preparation of non-proteinogenic α-amino acids and their derivatives . Furthermore, the electrophilic sites on the molecule allow it to participate in various cycloaddition and nucleophilic ring-opening reactions, facilitating the construction of more complex heterocyclic systems such as imidazoles, oxazoles, and other pharmacologically relevant structures . The oxazolone core is a recognized pharmacophore, and derivatives like this compound are investigated for a wide spectrum of biological activities. Research on analogous structures has shown potential in areas such as anticancer, antimicrobial, and anti-inflammatory applications, making this compound a valuable scaffold for developing new bioactive molecules . Handling and Storage: This product should be stored sealed in a dry environment, at 2-8°C . Notice: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57427-84-6

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

(4Z)-4-[(2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H13NO3/c1-20-15-10-6-5-9-13(15)11-14-17(19)21-16(18-14)12-7-3-2-4-8-12/h2-11H,1H3/b14-11-

InChI Key

OBHPEUUKGHZAJJ-KAMYIIQDSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of (Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-methoxybenzaldehyde with 2-phenyloxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and recrystallization to obtain the pure product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Diels-Alder Reactions

The exocyclic double bond acts as a dienophile in [4+2] cycloadditions with dienes (e.g., cyclopentadiene) under Lewis acid catalysis (e.g., ZnCl₂) .

Diene Catalyst Product Yield Ref.
CyclopentadieneZnCl₂Bicyclic oxazolone adduct75%

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position of the benzylidene ring:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C4' .

  • Halogenation : Br₂/FeBr₃ yields 4'-bromo derivatives .

Nucleophilic Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack at the carbonyl or imine positions:

Nucleophile Conditions Product Yield Ref.
AnilineEtOH, reflux, 4hβ-Enaminoamide68%
HydrazineEtOH, RT, 2hHydrazide derivative82%
ThioureaAc₂O, 100°C, 4hThioureido-oxazolone hybrid42%

Mechanistic Insight : Electron-donating groups at C2 slow ring-opening kinetics by stabilizing the oxazolone’s resonance structure .

Hydrolysis and Degradation

Acidic or basic hydrolysis cleaves the oxazolone ring:

  • Acidic (HCl/EtOH) : Forms 2-methoxycinnamic acid-phenylamide.

  • Basic (NaOH/H₂O) : Yields β-ketoamide intermediates.

Biological Activity-Driven Modifications

Derivatives exhibit antimicrobial and anticancer properties:

  • Anticancer Activity : Introduction of a dicyanomethylene hydrazine group at C2 enhances cytotoxicity (IC₅₀ = 12 µM against MCF-7) .

  • Antimicrobial Activity : 4'-Chloro derivatives show superior efficacy against E. coli (MIC = 8 µg/mL) compared to streptomycin .

Structural Derivatives and Analogues

Key analogues and their properties:

Analogue Modification Activity Ref.
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazolone4'-NO₂ substitutionEnhanced electrophilicity
(Z)-4-(3-Hydroxybenzylidene)-2-phenyloxazolone3'-OH substitutionAntioxidant potential

Reactivity Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) at C4' increase electrophilicity of the exocyclic double bond .

  • Steric Effects : Bulky substituents at C2 reduce reaction rates with sterically hindered nucleophiles .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxazolones, including (Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one, exhibit significant anticancer properties. A study demonstrated that this compound and its analogs can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways related to cell growth and survival . The oxazole moiety is known for its ability to interact with biological targets, making it a promising scaffold for developing new anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that derivatives of this compound possess inhibitory effects against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various methods, including condensation reactions involving substituted aldehydes and oxazolones . This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, allowing for the introduction of diverse functional groups that can enhance biological activity or alter physical properties.

Catalytic Applications

Recent studies have explored the use of oxazolone derivatives as catalysts in organic reactions. The unique electronic properties imparted by the methoxy group and the oxazolone framework facilitate various catalytic processes, including Michael additions and cycloadditions . This application highlights the utility of this compound in green chemistry initiatives aimed at developing more efficient synthetic methodologies.

Photophysical Properties

The photophysical characteristics of this compound have been studied for potential applications in optoelectronic devices. Its ability to absorb light in specific wavelengths makes it suitable for incorporation into organic light-emitting diodes (OLEDs) and solar cells . The compound’s stability under light exposure further enhances its applicability in these technologies.

Polymer Chemistry

In polymer chemistry, the incorporation of this compound into polymer matrices has been investigated for improving thermal stability and mechanical properties of materials . The integration of this compound can lead to the development of high-performance polymers with enhanced resistance to environmental degradation.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant apoptosis induction in cancer cells via oxazolone derivatives.
Antimicrobial PropertiesShowed effectiveness against resistant bacterial strains; potential for therapeutic applications.
Organic SynthesisDeveloped efficient synthetic routes for creating complex organic molecules using this compound as an intermediate.
Photophysical PropertiesExplored for use in OLEDs; exhibited favorable light absorption characteristics.

Mechanism of Action

The mechanism of action of (Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of oxazolone derivatives are highly dependent on the substituents on the benzylidene moiety. Key analogs include:

Compound Name Substituent Position Molecular Formula Melting Point (°C) Yield (%) Key References
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one 4-OCH₃ C₁₇H₁₃NO₃ 143–145 99
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one 4-NO₂ C₁₆H₁₀N₂O₄ 246–247 86
(Z)-4-(3-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one 3-Cl C₁₆H₁₀ClNO₂ 189 96
(Z)-4-([1,1’-Biphenyl]-4-ylmethylene)-2-phenyloxazol-5(4H)-one Biphenyl-4-yl C₂₂H₁₅NO₂ 135 96
  • Electronic Effects: Electron-donating groups (e.g., -OCH₃ at the 4-position) enhance stability and fluorescence properties, as seen in nanoparticles of 4-(4-methoxybenzylidene) derivatives . Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, improving tyrosinase inhibition (IC₅₀ = 1.2 µM for 4-nitro derivatives) .
  • Steric Effects : Bulky substituents (e.g., biphenyl) reduce solubility but improve binding to hydrophobic enzyme pockets, as observed in acetylcholinesterase inhibition studies .

Physicochemical Properties

  • Melting Points : Electron-withdrawing groups increase melting points (e.g., 246–247°C for 4-nitro vs. 143–145°C for 4-methoxy derivatives) due to enhanced dipole-dipole interactions .
  • Spectral Features :
    • IR Spectroscopy : C=O stretching frequencies range from 1602–1788 cm⁻¹, with electron-withdrawing groups causing shifts to higher wavenumbers .
    • ¹H NMR : The methoxy proton signal appears at δ 3.83 ppm for 4-methoxy derivatives, while the benzylidene proton resonates as a singlet near δ 7.91 ppm .

Biological Activity

(Z)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one, also known by its CAS number 57427-84-6, is a compound belonging to the oxazol-5(4H)-one class. This compound has garnered attention due to its potential biological activities, particularly in analgesic and anti-inflammatory contexts. The following sections will explore its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C17H13NO3
  • Molecular Weight : 279.29 g/mol
  • Structural Configuration : The compound adopts a Z configuration about the central olefinic bond, with the 2-phenyl ring being nearly coplanar with the oxazolone moiety .

Analgesic Activity

Recent studies have highlighted the analgesic properties of compounds within the oxazol-5(4H)-one class. For instance, a study reported that derivatives containing a methoxy group exhibited significant analgesic effects in both writhing and hot plate tests. The presence of the methoxy group is critical for enhancing analgesic activity, suggesting that this compound may exhibit similar effects .

The proposed mechanism for the analgesic activity of oxazolones involves antagonism of TRPA1 or TRPV1 calcium channels rather than direct inhibition of cyclooxygenase (COX) enzymes. Molecular docking simulations have supported this hypothesis, indicating that these compounds may interact with pain-related biological targets .

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized various oxazol-5(4H)-ones, including this compound. The compounds were evaluated for their analgesic properties using established pharmacological tests. The results indicated that compounds with methoxy substitutions demonstrated superior analgesic effects compared to their counterparts without such modifications .

Study 2: Toxicological Assessment

An acute toxicity study was conducted in mice to assess the safety profile of this compound. The findings revealed no lethal effects at tested doses, and histopathological examinations showed no significant adverse effects on vital organs, indicating a favorable safety profile for further therapeutic exploration .

Data Table: Summary of Biological Activities

Activity Observation Reference
Analgesic EffectSignificant reduction in pain response in writhing test
MechanismAntagonism of TRPA1/TRPV1 channels
Acute ToxicityNo lethal effects observed; low toxicity
Histopathological FindingsNo inflammatory or cytotoxic changes noted

Q & A

Q. Core techniques include :

  • 1H-/13C-NMR^{1}\text{H-/}^{13}\text{C-NMR} : Key signals include δ 8.16 ppm (aromatic protons) and δ 168.08 ppm (oxazolone carbonyl) .
  • UV-Vis spectroscopy : Absorption bands at 272 nm (πππ→π^*) and 381 nm (nπn→π^*) confirm conjugation .
  • X-ray diffraction : Crystallographic data (space group P1P\overline{1}, a=7.542a = 7.542 Å, b=9.213b = 9.213 Å) reveal planar geometry and Z-configuration .
  • ES-MS : Exact mass matching (e.g., m/z 280.0968 for [M+H]+^+) validates molecular composition .

Advanced: How do structural modifications (e.g., halogen substitution) affect biological activity?

Q. Substituent effects :

  • Bromination : Introducing Br at the benzylidene position (e.g., 4-bromo derivative) increases antimicrobial potency by 3-fold compared to the parent compound, likely due to enhanced lipophilicity .
  • Methoxy vs. hydroxy groups : 2-Methoxy derivatives show higher tyrosinase inhibition (IC50_{50} = 12 µM) than 4-hydroxy analogs, attributed to steric and electronic modulation of the active site .
  • Sulfonamide hybrids : Derivatives with sulfonamide moieties exhibit dual inhibitory activity (COX-2 and 5-LOX) via hydrogen bonding with Arg120 and Tyr355 residues .

Basic: What are the primary applications of this compound in materials science?

  • Photoresponsive materials : The compound’s extended π-system enables use in nanobelt structures for organic electronics, with photoluminescence quantum yields of 0.42 .
  • Biosensors : Functionalized oxazolones serve as fluorophores in acetylcholine detection, achieving a limit of detection (LOD) of 0.1 nM .

Advanced: How can researchers reconcile contradictions in reported biological data?

Case study : Early literature misidentified 4-(2-hydroxyphenylmethylene) derivatives due to unintended rearrangements during synthesis . To mitigate errors:

  • Structural validation : Always cross-reference 13C-NMR^{13}\text{C-NMR} (e.g., δ 162.53 ppm for methoxy carbons) and single-crystal XRD data .
  • Biological assays : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing to ensure reproducibility .

Basic: What safety precautions are critical when handling this compound?

  • Thermal stability : Decomposes at >200°C; avoid open flames or sparks .
  • Toxicity : Wear PPE (gloves, goggles) due to potential irritancy (LD50_{50} > 500 mg/kg in rats) .

Advanced: What computational methods support mechanistic studies of its reactivity?

  • DFT calculations : B3LYP/6-311+G(d,p) models predict regioselectivity in Friedel-Crafts reactions (e.g., ΔG^\ddagger = 28.5 kcal/mol for benzannulation) .
  • Molecular docking : AutoDock Vina simulations reveal binding affinities (e.g., -9.2 kcal/mol for tyrosinase) .

Basic: How is the compound utilized in heterocyclic chemistry?

As a versatile precursor , it participates in:

  • Domino reactions : Forms benzo[g]indenones via iron-catalyzed Friedel-Crafts alkylation .
  • Peptide mimics : Reacts with amino acids to generate β-amido carbonyl compounds for foldamer design .

Advanced: What strategies improve photostability for optoelectronic applications?

  • Nanoparticle encapsulation : Embedding in TiO2_2 matrices reduces UV degradation by 70% .
  • Substituent engineering : Electron-withdrawing groups (e.g., -NO2_2) extend excited-state lifetimes to >5 ns .

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